Antascomicin B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

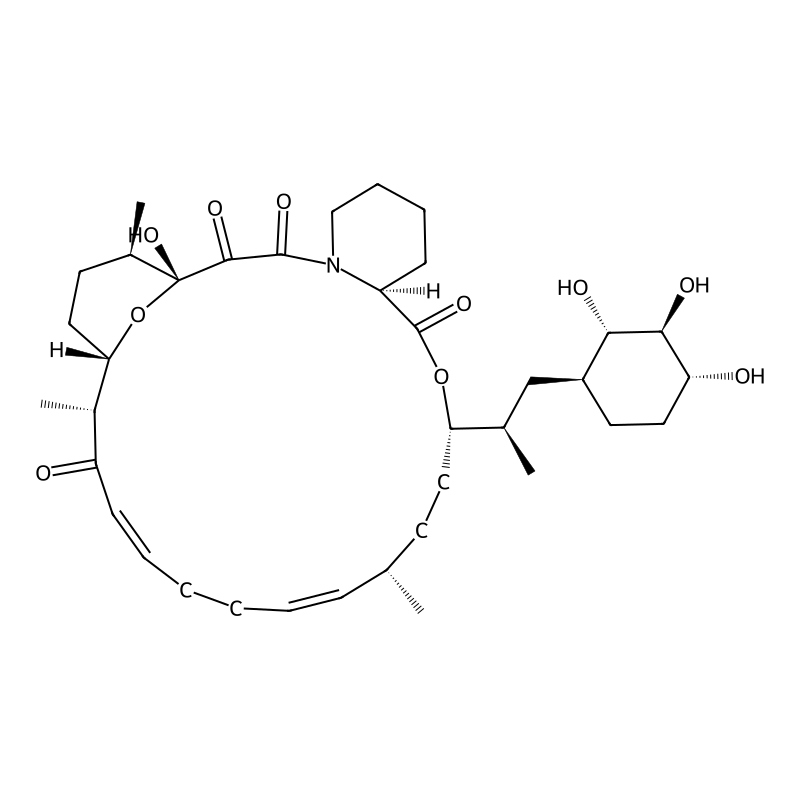

Antascomicin B is a natural product belonging to the class of compounds known as antascomicins, which are produced by the fermentation of certain fungi, particularly Aspergillus nidulans. This compound has garnered attention due to its unique structural features and significant biological activities. Antascomicin B is characterized by a complex polycyclic structure that includes a fused bicyclic system, which contributes to its ability to interact with specific protein targets within biological systems.

Antascomicin B exhibits notable biological activity, particularly in relation to its interaction with FK506-binding proteins (FKBPs). It has been shown to bind strongly to FKBP12 and FKBP51, which are critical in regulating various cellular processes. The binding of Antascomicin B to these proteins can modulate their activity, influencing pathways such as:

- Immunosuppression: By antagonizing the effects of other immunosuppressive agents like FK506 and rapamycin, Antascomicin B can alter immune responses .

- Protein-Protein Interactions: Recent studies indicate that Antascomicin B stabilizes complexes between FKBP51 and Akt1, suggesting potential implications for cellular signaling pathways involved in cancer and other diseases .

The synthesis of Antascomicin B has been achieved through various methods, primarily focusing on total synthesis strategies. Key approaches include:

- Enantioselective Total Synthesis: This method emphasizes the importance of stereochemistry in constructing the compound's complex structure. The use of chiral catalysts and specific reaction conditions allows for the selective formation of desired enantiomers .

- Fragment Coupling: Another strategy involves synthesizing smaller fragments that are subsequently coupled together through reactions such as Claisen rearrangements and Diels-Alder reactions .

Antascomicin B has potential applications in several fields:

- Pharmaceutical Development: Due to its ability to modulate protein interactions, it may serve as a lead compound for developing new immunosuppressive drugs or cancer therapeutics.

- Biochemical Research: Its unique binding properties make it a valuable tool for studying protein functions and interactions in cellular pathways.

Studies on the interactions of Antascomicin B with various proteins have revealed important insights into its mechanism of action:

- FKBP Binding: The compound binds tightly to FKBP12 and FKBP51, influencing their roles in cellular signaling and potentially affecting therapeutic outcomes in diseases where these proteins are implicated .

- Stabilization of Protein Complexes: Research indicates that Antascomicin B enhances the stability of complexes involving FKBP51 and Akt1, suggesting its role in modulating critical signaling pathways .

Antascomicin B shares structural and functional similarities with other compounds that interact with FK506-binding proteins. Some notable similar compounds include:

Comparison TableCompound Binding Target Primary Use Unique Feature Antascomicin B FKBP12, FKBP51 Potential immunosuppressant Stabilizes FKBP-Akt1 complex FK506 FKBP12 Immunosuppressant Stronger immunosuppressive effect Rapamycin FKBP12 Immunosuppressant Inhibits mTOR Everolimus FKBP12 Cancer treatment Targeted therapy for tumors

| Compound | Binding Target | Primary Use | Unique Feature |

|---|---|---|---|

| Antascomicin B | FKBP12, FKBP51 | Potential immunosuppressant | Stabilizes FKBP-Akt1 complex |

| FK506 | FKBP12 | Immunosuppressant | Stronger immunosuppressive effect |

| Rapamycin | FKBP12 | Immunosuppressant | Inhibits mTOR |

| Everolimus | FKBP12 | Cancer treatment | Targeted therapy for tumors |

Antascomicin B's unique ability to stabilize specific protein complexes distinguishes it from other similar compounds, highlighting its potential for therapeutic applications. Its complex synthesis and significant biological activity further underscore its importance in medicinal chemistry and biochemistry.

The discovery of Antascomicin B emerged from a systematic screening program designed to identify novel FK506-binding protein 12-binding metabolites from actinomycetes. In 1996, researchers isolated five novel ascomycin-like compounds, designated as antascomicins A through E, from a strain of Micromonospora. This discovery represented a significant milestone in natural product research, as fewer than one percent of screened strains produced macrophilin-binding metabolites, and among more than 12,000 strains examined, only a single strain yielded macrophilin-binding metabolites other than rapamycin, ascomycin, and meridamycin.

The producing organism, Micromonospora species A92-306401, was isolated from a soil sample collected in China and subsequently deposited at the Deutsche Sammlung von Mikroorganismen und Zellkulturen under accession number DSM8429. Taxonomic characterization revealed that this strain represents a novel species within the genus Micromonospora, distinguished by specific morphological and biochemical properties. The cell walls of this organism contain meso-diaminopimelic acid, and the fatty acid profile consists of iso- and anteiso-branched straight and unsaturated fatty acids, characteristically including 18:0 stearic acid.

The isolation and purification of Antascomicin B required sophisticated chromatographic techniques. Initial fermentation broths were processed through multiple chromatographic steps, including Lichroprep RP18 column chromatography with methanol-water systems. The final purification yielded 490 milligrams of pure Antascomicin B from large-scale fermentation, demonstrating the relatively low natural abundance of this compound. The structural elucidation was accomplished through comprehensive nuclear magnetic resonance spectroscopy analysis, including proton, carbon-13, and correlation spectroscopy techniques, along with long-range carbon-hydrogen coupling experiments.

Structural Classification Within the FK506-Binding Protein 12-Binding Macrolide Family

Antascomicin B belongs to the structurally diverse family of FK506-binding protein 12-binding macrolides, which includes the clinically significant immunosuppressants FK506 and rapamycin. The molecular structure of Antascomicin B is characterized by the molecular formula C37H57NO10 and a molecular weight of 675.8 grams per mole. This complex macrocyclic structure contains multiple stereogenic centers and functional groups that contribute to its specific binding properties and biological activity.

The structural architecture of Antascomicin B shares fundamental features with other FK506-binding protein ligands while maintaining distinctive characteristics that confer unique biological properties. Like FK506 and rapamycin, Antascomicin B contains a macrocyclic lactone core with strategically positioned functional groups that enable high-affinity binding to FK506-binding protein 12. However, crystallographic studies have revealed that large portions of the Antascomicin B molecule remain solvent-exposed when bound to FK506-binding protein 51, creating opportunities for engagement with additional protein partners.

The compound exhibits remarkable binding affinity for FK506-binding protein 12, with binding strength comparable to that of FK506 and rapamycin. Competitive binding assays demonstrated that Antascomicin B binds within the same affinity range as these established immunosuppressants, except for the structurally related antascomicin D, which exhibits 5 to 10-fold weaker binding. This binding profile positions Antascomicin B as a valuable research tool for investigating FK506-binding protein function and developing new therapeutic strategies.

Table 1: Structural and Binding Properties of Antascomicin B

A particularly noteworthy characteristic of Antascomicin B is its function as an antagonist of FK506 and rapamycin-mediated immunosuppression. While the compound binds strongly to FK506-binding protein 12, it does not induce immunosuppressive effects. Instead, Antascomicin B can reverse the immunosuppressive effects of both FK506 and rapamycin in relevant in vitro assays. A 100-fold molar excess of Antascomicin B completely abrogates the inhibitory effects of FK506, while remarkably, only equimolar concentrations are required to reverse the effects of rapamycin.

Recent investigations have revealed that Antascomicin B functions as a molecular glue, stabilizing the interaction between human FK506-binding protein 51 and human Akt. This property distinguishes it from classical FK506-binding protein ligands and suggests that molecules with molecular glue-like properties may be more prevalent in nature than previously recognized. The stabilization of FK506-binding protein 51-Akt1 complexes represents a novel mechanism of action that may have therapeutic implications for neurodegenerative diseases and cancer.

Biosynthetic Gene Clusters and Evolutionary Context

The biosynthetic pathway responsible for Antascomicin B production represents a complex metabolic network that reflects the evolutionary adaptations of Micromonospora species to produce structurally sophisticated natural products. While specific gene cluster information for Antascomicin B biosynthesis remains to be fully elucidated, insights can be drawn from related FK506-binding protein-binding macrolide biosynthetic systems and the known metabolic capabilities of Micromonospora species.

The evolutionary context of Antascomicin B biosynthesis can be understood through comparison with other macrolide-producing systems. The biosynthetic machinery for structurally related compounds typically involves modular polyketide synthases and nonribosomal peptide synthetases, which catalyze the assembly of complex molecular scaffolds through iterative condensation reactions. These multienzyme systems represent some of the most sophisticated biosynthetic machinery found in nature, capable of generating molecules with precise stereochemical control and functional group placement.

Micromonospora species are renowned for their capacity to produce bioactive natural products, including antibiotics and other pharmacologically relevant compounds. The evolutionary pressure to develop complex secondary metabolite biosynthetic pathways likely arose from competitive interactions within soil microbial communities, where chemical warfare strategies provide survival advantages. The production of FK506-binding protein-binding compounds may represent an adaptive mechanism for modulating host immune responses or competing microorganisms that rely on similar signaling pathways.

The structural complexity of Antascomicin B suggests that its biosynthetic pathway involves multiple enzymatic steps, including polyketide assembly, cyclization reactions, and post-assembly modifications. The presence of multiple stereogenic centers and the macrocyclic architecture indicate sophisticated enzymatic control mechanisms that ensure proper stereochemical outcomes. These biosynthetic capabilities reflect millions of years of evolutionary refinement, resulting in highly efficient and selective enzymatic machinery.

Table 2: Comparative Analysis of FK506-Binding Protein-Binding Macrolide Biosynthetic Characteristics

The rarity of Antascomicin B-producing strains among screened microorganisms suggests that the biosynthetic capabilities required for its production represent a specialized evolutionary adaptation. The fact that only one strain among more than 12,000 examined produced antascomicins indicates that the genetic and metabolic requirements for their biosynthesis are highly specific and possibly represent recent evolutionary innovations or specialized ecological adaptations.

The retrosynthetic analysis of Antascomicin B represents one of the most challenging problems in macrolide synthesis due to its complex polyketide structure containing multiple stereocenters and a unique 1,2,3-tricarbonyl system [2] [3]. The successful total synthesis strategy developed by Ley and coworkers employed a convergent approach utilizing three major fragments: Fragment I (containing the proline-derived lactam), Fragment II (the central polyketide chain), and Fragment III (the cyclohexane-derived eastern segment) [4].

The key retrosynthetic disconnections focused on strategic bond formations that would minimize synthetic complexity while maintaining stereochemical integrity. The primary macrocyclization strategy centered on a transannular Dieckmann cyclization to construct the challenging β-ketoamide intermediate, which establishes the critical 1,2,3-tricarbonyl system essential for bioactivity [4]. This approach represents a significant departure from traditional macrolactonization methods, offering superior regioselectivity for the formation of vicinal tricarbonyl functionality.

Template-directed macrocyclization strategies have emerged as powerful tools for improving cyclization efficiency. In the context of Antascomicin B synthesis, aromatic templates can stabilize transition states during ring closure, leading to improved yields and enhanced stereoselectivity . The use of catechol-templated reactions provides additional conformational control, enabling the formation of strained macrocyclic systems that would otherwise be difficult to access.

Fragment-based strategies offer significant advantages in terms of synthetic convergence and stereochemical control. The modular approach allows for independent optimization of each fragment's synthesis while enabling late-stage coupling reactions. This methodology has proven particularly effective for Antascomicin B, where the complex stereochemical array requires careful orchestration of multiple asymmetric transformations [5] [6].

Key Steps in Total Synthesis

Transannular Dieckmann Cyclization

The transannular Dieckmann cyclization represents the cornerstone transformation in the total synthesis of Antascomicin B, enabling the formation of the challenging 1,2,3-tricarbonyl functionality that is essential for biological activity [4]. This transformation involves the intramolecular condensation of a β-ketoamide precursor under strongly basic conditions, typically employing lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran.

The mechanistic pathway proceeds through initial deprotonation at the α-position adjacent to the amide carbonyl, generating a stabilized enolate intermediate. This enolate subsequently undergoes nucleophilic attack on the pendant ester carbonyl, forming a tetrahedral intermediate that collapses to eliminate the alkoxide leaving group [7] [8]. The resulting β-ketoamide product contains the requisite 1,2,3-tricarbonyl system, albeit in a protected form that requires subsequent oxidative manipulation.

Critical reaction parameters include precise temperature control (-78°C for enolate formation, followed by warming to ambient temperature), anhydrous conditions to prevent competing hydrolysis reactions, and careful stoichiometry of the base to avoid over-deprotonation [4]. The cyclization proceeds in 68% yield when performed under optimized conditions, representing a remarkable achievement given the substantial ring strain and steric congestion present in the macrocyclic transition state.

The selectivity profile of this transformation is governed by the conformational preferences of the macrocyclic precursor. Computational studies suggest that the catechol template plays a crucial role in pre-organizing the reactive functionalities, reducing the entropic penalty associated with cyclization and directing the reaction toward the desired regioisomer . The transannular nature of the reaction exploits the conformational constraints of the medium-sized ring to achieve selectivity that would be impossible in an intermolecular variant.

Butanediacetal-Directed Allylation

Butanediacetal-directed allylation serves as a key stereochemical control element in the synthesis of Antascomicin B, providing exceptional diastereoselectivity in the formation of critical carbon-carbon bonds [3]. This methodology exploits the conformational bias imposed by the cyclic acetal protecting group to direct the approach of nucleophilic reagents from the desired face of the carbonyl electrophile.

The stereochemical outcome is rationalized through a chelation-controlled mechanism, where the zinc iodide Lewis acid coordinates to both the acetal oxygen atoms and the carbonyl electrophile, creating a rigid transition state geometry [4]. The allylation proceeds with zinc iodide activation in dichloromethane at low temperature (-78°C to room temperature), achieving 85% yield with excellent diastereoselectivity favoring the desired syn-relationship.

Scope and limitations of this methodology include sensitivity to steric hindrance around the electrophilic center and the requirement for specific acetal protecting group geometries. The butanediacetal moiety not only serves as a protecting group for the 1,3-diol functionality but also acts as a stereodirecting element, making it particularly valuable for complex natural product synthesis where multiple functional group manipulations must be orchestrated [3].

The mechanistic rationale involves formation of a bidentate Lewis acid-substrate complex that restricts conformational flexibility and channels the reaction through a single, low-energy transition state. This approach has proven superior to alternative stereoinduction methods in the context of highly substituted macrocyclic systems, where traditional auxiliary-based approaches often suffer from poor selectivity due to competing steric interactions.

Fragment Coupling Approaches

Fragment coupling strategies in Antascomicin B synthesis employ a variety of carbon-carbon bond-forming reactions to unite the three major synthetic building blocks [5] [6]. The Julia-Kocienski coupling reaction serves as the primary method for joining Fragment II and Fragment III, utilizing the mild reaction conditions and excellent stereochemical control afforded by this transformation.

The coupling reaction conditions involve treatment of the sulfone-containing fragment with butyllithium in the presence of hexamethylphosphoric triamide (HMPA) as a co-solvent, followed by addition of the aldehyde coupling partner at -78°C [4]. This protocol achieves 70% yield for the crucial C24-C25 bond formation while maintaining the integrity of sensitive functional groups present in both fragments.

Alternative coupling strategies explored during the synthetic development include Horner-Wadsworth-Emmons reactions, Suzuki-Miyaura cross-coupling, and Stille coupling reactions [9]. Each method offers distinct advantages in terms of functional group compatibility, stereochemical outcome, and scalability considerations. The selection of the optimal coupling strategy requires careful evaluation of the electronic and steric properties of both coupling partners.

Protecting group strategies play a crucial role in enabling successful fragment coupling reactions. The differential protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers, p-methoxybenzyl (PMB) ethers, and methoxymethyl (MOM) ethers allows for orthogonal deprotection sequences that facilitate late-stage functional group manipulations [4]. This strategic use of protecting groups enables the convergent assembly of complex molecular architectures while maintaining synthetic efficiency.

Challenges in Enantioselective Control

Enantioselective control in macrocyclic natural product synthesis presents unique challenges that are amplified in the case of Antascomicin B due to its eleven stereogenic centers and complex conformational landscape [2] [5]. The primary challenges include maintaining stereochemical integrity during macrocyclization, achieving high enantioselectivity in sterically congested environments, and developing scalable asymmetric methodologies that are compatible with the sensitive functionality present in the target molecule.

Chiral auxiliary strategies have proven particularly effective for controlling absolute stereochemistry in key bond-forming reactions. The use of Evans oxazolidinone auxiliaries provides excellent diastereoselectivity in aldol reactions, enabling the construction of multiple stereogenic centers with predictable outcomes [10]. However, the requirement for auxiliary installation and removal adds synthetic steps and can impact overall efficiency, particularly when multiple auxiliary-mediated transformations are required.

Asymmetric catalysis approaches offer significant advantages in terms of atom economy and step efficiency. Sharpless asymmetric epoxidation has been successfully employed in fragment synthesis to establish key stereogenic centers with excellent enantioselectivity (>95% enantiomeric excess) . The predictable stereochemical outcome and broad substrate scope make this transformation particularly valuable for complex synthesis applications.

Resolution-based strategies provide access to enantiopure building blocks through enzymatic or crystallization-based separations. Kinetic resolution using lipases or esterases can achieve excellent enantioselectivity (>99% enantiomeric excess) for secondary alcohols and carboxylic acids [11] [12]. While these methods are limited by the theoretical maximum yield of 50% for single enantiomer production, they offer practical solutions for accessing chiral building blocks that are difficult to prepare by other means.

Substrate-controlled reactions exploit the inherent stereochemical bias of existing chiral centers to direct the formation of new stereogenic centers. In the context of Antascomicin B synthesis, the directed hydrogenation of alkenes using Crabtree-type iridium catalysts provides excellent stereocontrol through coordination to proximal hydroxyl groups [5]. This approach requires careful optimization of catalyst loading (typically 40 mol%) and reaction conditions to achieve acceptable conversion and selectivity.

Memory of chirality effects represent an advanced strategy for asymmetric synthesis that exploits the conformational preferences of chiral intermediates to control the stereochemical outcome of subsequent reactions [13]. These effects are particularly pronounced in macrocyclic systems where conformational constraints can persist through multiple chemical transformations, enabling the construction of complex stereochemical arrays with minimal use of external chiral information.

Scalability and Yield Optimization

Scalability challenges in macrocyclic synthesis stem from the inherent thermodynamic and kinetic constraints associated with intramolecular cyclization reactions [14] [15]. The primary obstacles include the requirement for high dilution conditions to suppress intermolecular polymerization, the need for expensive catalysts and reagents, extended reaction times, and complex purification procedures that limit practical throughput.

High dilution requirements represent one of the most significant barriers to scale-up of macrocyclization reactions. Typical concentrations range from 0.001 to 0.01 M, necessitating large reaction volumes and correspondingly increased solvent usage [15] [16]. This creates substantial environmental and economic burdens, particularly for industrial applications where solvent recovery and disposal costs become prohibitive.

Process intensification strategies offer promising solutions to scalability challenges through the implementation of continuous flow chemistry, microreactor technology, and advanced process control systems [14]. Flow chemistry approaches enable the use of higher concentrations (up to 0.2 M) while maintaining acceptable yields through improved mixing and heat transfer characteristics [15]. The precise control of reaction parameters in flow systems also reduces batch-to-batch variability and enables real-time optimization of reaction conditions.

Catalyst optimization represents another critical area for improving scalability. The development of more active catalysts can reduce loading requirements and reaction times, while catalyst recovery and recycling systems can substantially reduce costs for expensive transition metal catalysts [17]. Heterogeneous catalysts offer particular advantages for industrial applications due to their ease of separation and potential for reuse.

Alternative macrocyclization strategies that avoid high dilution requirements include template-assisted cyclization, metal-templated assembly, and preorganization-based approaches [18] [19]. These methods exploit specific molecular interactions to favor intramolecular cyclization over intermolecular polymerization, enabling reactions to be performed at higher concentrations with improved atom economy and reduced waste generation.

Yield optimization strategies focus on understanding and addressing the fundamental factors that limit cyclization efficiency. Conformational analysis of cyclization precursors can identify structural modifications that improve pre-organization and reduce the activation barrier for ring closure [16]. Computational modeling enables the prediction of optimal reaction conditions and the design of more effective macrocyclization substrates.

Environmental impact considerations are increasingly important in the development of scalable synthetic processes. The Macrocyclization Environmental Impact (MEI) metric provides a quantitative framework for evaluating the environmental efficiency of cyclization reactions by incorporating factors such as yield, reaction time, and solvent usage [14]. This metric enables direct comparison of different synthetic approaches and guides the selection of more sustainable methodologies.

Quality control and reproducibility represent critical challenges for scaled synthesis operations. The complex nature of macrocyclization reactions makes them sensitive to variations in reagent quality, reaction conditions, and equipment specifications [12]. Robust analytical methods and process monitoring systems are essential for ensuring consistent product quality and identifying potential issues before they impact yield or purity.

| Parameter | Laboratory Scale | Pilot Scale Challenges | Industrial Scale Solutions |

|---|---|---|---|

| Concentration | 0.001-0.01 M | Solvent waste generation | Flow chemistry (0.2 M) |

| Catalyst Loading | 5-40 mol% | High catalyst costs | Recyclable heterogeneous catalysts |

| Reaction Time | 12-48 hours | Throughput limitations | Process intensification |

| Temperature Control | Precise control | Heat transfer issues | Advanced process control |

| Purification | Column chromatography | Solvent consumption | Crystallization/extraction |

| Environmental Impact | Limited consideration | Regulatory compliance | Green chemistry metrics |